molecular formula C15H18ClN3O2 B497147 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 895251-64-6

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497147
CAS No.: 895251-64-6
M. Wt: 307.77g/mol
InChI Key: BPVLKHQJBPPNJX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dimethylpyrazolyl moiety connected via a propanamide linker. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole from suitable precursors such as acetylacetone and hydrazine hydrate under acidic conditions.

    Coupling with the phenyl group: The 5-chloro-2-methoxyphenyl group is introduced through a coupling reaction with the pyrazole derivative. This step often involves the use of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an extended carbon chain in the amide linker.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the chloro-substituted methoxyphenyl group and the dimethylpyrazolyl moiety. This combination imparts specific chemical properties and reactivity that distinguish it from similar compounds.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Moiety : The initial step involves synthesizing the pyrazole ring through a condensation reaction between appropriate aldehydes and hydrazines.
  • Amide Formation : The resultant pyrazole is then reacted with 5-chloro-2-methoxyaniline in the presence of coupling agents to form the final amide product.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various viral infections, including hepatitis C and HIV. The mechanism often involves inhibition of viral replication by targeting specific enzymes such as cyclooxygenase-2 (COX-2) and reverse transcriptase (RT) .

Table 1: Antiviral Activity Comparison

Compound NameIC50 (µM)Target Enzyme
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl...TBDCOX-2
Pyrazole derivative A1.96HIV Reverse Transcriptase
Pyrazole derivative B0.35HCV NS5B

Antibacterial and Antifungal Activity

In addition to antiviral properties, this compound has demonstrated antibacterial and antifungal activities. Studies indicate that related pyrazole compounds exhibit moderate to strong efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antibacterial Activity

Bacteria/FungiMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Case Studies

Case Study 1: Antiviral Efficacy Against HCV

A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their efficacy against hepatitis C virus (HCV). Among these, a compound structurally similar to this compound exhibited an IC50 value of 32.2 µM against HCV NS5B polymerase, indicating significant antiviral activity .

Case Study 2: Antibacterial Properties

Research conducted on various synthetic pyrazoles revealed that one derivative showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus. This suggests that modifications in the pyrazole structure can enhance biological activity .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-11(2)19(18-10)7-6-15(20)17-13-9-12(16)4-5-14(13)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVLKHQJBPPNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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